dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20121709
InChI: InChI=1S/C21H23NO6S/c1-11-7-12(2)9-13(8-11)28-10-16(23)22-19-18(21(25)27-4)17-14(20(24)26-3)5-6-15(17)29-19/h7-9,14H,5-6,10H2,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C21H23NO6S
Molecular Weight: 417.5 g/mol

dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

CAS No.:

Cat. No.: VC20121709

Molecular Formula: C21H23NO6S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate -

Specification

Molecular Formula C21H23NO6S
Molecular Weight 417.5 g/mol
IUPAC Name dimethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Standard InChI InChI=1S/C21H23NO6S/c1-11-7-12(2)9-13(8-11)28-10-16(23)22-19-18(21(25)27-4)17-14(20(24)26-3)5-6-15(17)29-19/h7-9,14H,5-6,10H2,1-4H3,(H,22,23)
Standard InChI Key NBLABCGSBQVZSZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)C

Introduction

Dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound featuring a cyclopentathiophene core. This compound is characterized by its molecular formula, C21H23NO6S, and a molar mass of approximately 417.48 g/mol. The presence of various functional groups, including dimethyl, phenoxy, and acetyl moieties, suggests potential biological activity due to the amine and carboxylate groups.

Synthesis Methods

The synthesis of dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step reactions. These methods emphasize the importance of controlling conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

  • Condensation Reactions: Often used in the formation of the cyclopentathiophene core.

  • Acetylation: Involves the introduction of the acetyl group to the phenoxy moiety.

  • Esterification: Used to form the dimethyl ester groups.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds similar to dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate may exhibit various biological activities. These activities could include interactions with biological targets, influencing therapeutic potentials. Further investigation is necessary to elucidate specific mechanisms and applications.

Potential Biological ActivityDescription
Interaction with Biological TargetsMay influence therapeutic potentials
Therapeutic ApplicationsRequires further research for specific mechanisms

Comparison with Similar Compounds

Several compounds share structural similarities with dimethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate. Notable examples include:

  • Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: Features chlorine substitution, potentially altering biological activity.

  • Dimethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: Exhibits different phenoxy substitution, affecting solubility and reactivity.

  • Dimethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: Includes methoxy substitution, altering electronic properties.

CompoundStructural FeaturesUnique Characteristics
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylateChlorine substitutionDifferent biological activity due to halogen presence
Dimethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylateDifferent phenoxy substitutionVariability in solubility and reactivity
Dimethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylateMethoxy substitutionAltered electronic properties affecting biological interactions

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